molecular formula C13H13BrN2O2 B4612443 N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B4612443
M. Wt: 309.16 g/mol
InChI Key: MVBCXIUYPMIDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound with a complex structure that includes a bromobenzyl group, dimethyl groups, and an isoxazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reduction of secondary amides to amines using reagents like triflic anhydride and sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction environment, are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the compound may yield amines, while oxidation could produce carboxylic acids or ketones.

Scientific Research Applications

N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. For instance, it may bind to tubulin, disrupting microtubule dynamics and inhibiting cell proliferation . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isoxazolecarboxamide moiety, in particular, contributes to its potential as a versatile intermediate in synthetic chemistry and its biological activity.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-8-12(9(2)18-16-8)13(17)15-7-10-4-3-5-11(14)6-10/h3-6H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBCXIUYPMIDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.